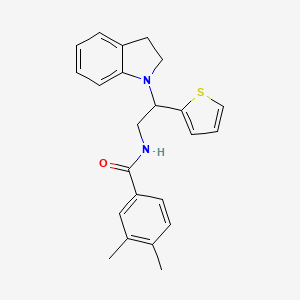

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c1-16-9-10-19(14-17(16)2)23(26)24-15-21(22-8-5-13-27-22)25-12-11-18-6-3-4-7-20(18)25/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVQJCVNVOYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the formation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The thiophene ring can be introduced via a cross-coupling reaction, such as the Stille or Suzuki coupling, using appropriate halides and organotin or boronic acid derivatives. The final step involves the formation of the benzamide group through amide coupling reactions using 3,4-dimethylbenzoyl chloride and the appropriate amine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be necessary to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the indoline ring.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the indoline ring can result in the formation of indoline derivatives.

Substitution: Substitution reactions can yield various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various applications, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacokinetics : The target compound’s metabolic stability remains unstudied, though structural parallels to Compound 2226 suggest susceptibility to oxidative metabolism .

- Bioactivity Screening : Prioritize assays for CNS or anticancer activity, leveraging indoline’s prevalence in kinase inhibitors and neurotransmitter analogs .

- Synthetic Optimization : Modify the indoline-thiophene linker to balance lipophilicity and solubility, informed by sulfonyl derivatives .

Q & A

Q. What are the established synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the ethyl backbone via nucleophilic substitution between indoline and thiophene derivatives under basic conditions.

- Step 2: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the ethyl intermediate to 3,4-dimethylbenzamide .

- Step 3: Purification via column chromatography (e.g., silica gel with hexane/EtOAc gradients) to isolate the final product. Reaction conditions (temperature, solvent, stoichiometry) are critical for yield optimization .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- Purity: HPLC (High-Performance Liquid Chromatography) with UV detection or GC-MS (Gas Chromatography-Mass Spectrometry) to confirm >95% purity .

- Structural Confirmation:

Q. What biological targets or mechanisms are associated with this compound?

Preliminary studies suggest interactions with:

- Enzymes: Potential inhibition of kinases or proteases due to the benzamide moiety’s ability to act as a hydrogen-bond acceptor .

- Receptors: The indoline and thiophene groups may modulate GPCRs (G-Protein Coupled Receptors) or neurotransmitter receptors, analogous to structurally related compounds .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

- Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDCI) to improve amidation efficiency .

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction kinetics .

- In-line Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Q. How should researchers address contradictions in reported biological activity data?

- Assay Standardization: Replicate studies under identical conditions (e.g., cell line, concentration, incubation time) to isolate variables .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

- Substituent Effects: Compare activity of methyl (3,4-dimethylbenzamide) vs. methoxy (3,4-dimethoxybenzamide) analogs to assess electronic contributions .

Q. What computational strategies predict binding affinity to target proteins?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the benzamide group and catalytic sites (e.g., ATP-binding pockets in kinases) .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes and identify key residues for mutagenesis studies .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder Handling: Address positional disorder in the thiophene ring using SHELXL’s PART and SIMU commands .

- Twinning: For twinned crystals, apply the TWIN law in SHELXTL to refine against intensity data and resolve overlapping reflections .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.